Lactocin 705 is a class IIb bacteriocin produced by the lactic acid bacterium Lactobacillus casei CRL 705, which has been reclassified under Lactobacillus curvatus. This compound consists of two peptides, Lactocin 705α and Lactocin 705β, each containing 33 amino acids. The activity of Lactocin 705 relies on the synergistic action of these two peptides, which are synthesized as precursors with signal sequences of the double-glycine type. The bacteriocin exhibits antibacterial properties, particularly against Gram-positive bacteria, making it a subject of interest in food preservation and therapeutic applications .
Lactocin 705 is derived from Lactobacillus casei CRL 705, which is commonly found in fermented dairy products. As a member of the bacteriocin family, Lactocin 705 is classified under bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria to inhibit the growth of similar or closely related bacterial strains. Specifically, it falls into the class IIb category, characterized by its two-peptide structure that requires both components for full antimicrobial activity .
The synthesis of Lactocin 705 involves several key steps:
The molecular structure of Lactocin 705 consists of two distinct peptides:
Both peptides share similarities with leader peptides from other bacteriocins but do not exhibit significant sequence homology with known proteins. Structural analysis using Fourier Transform Infrared Spectroscopy indicates that Lactocin 705β contains about 29% α-helix content, alongside unordered structures and β-turns .
Lactocin 705 functions through specific interactions with target bacterial membranes:
The mechanism by which Lactocin 705 exerts its antibacterial effects can be summarized as follows:
Lactocin 705 exhibits several notable physical and chemical properties:
Analytical methods such as circular dichroism spectroscopy provide insights into the secondary structure and stability under different conditions .
Lactocin 705 has several potential applications:
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